N'-(4-bromophenyl)carbamimidothioic acid
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Overview
Description
N’-(4-bromophenyl)carbamimidothioic acid is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group attached to a carbamimidothioic acid moiety, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-bromophenyl)carbamimidothioic acid typically involves the reaction of 4-bromophenyl isothiocyanate with appropriate amines under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated levels. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N’-(4-bromophenyl)carbamimidothioic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.
Chemical Reactions Analysis
Types of Reactions
N’-(4-bromophenyl)carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamimidothioic acid moiety to corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-bromophenyl)carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N’-(4-bromophenyl)carbamimidothioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to interfere with cell proliferation pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group and has shown similar biological activities.
Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester: Another related compound with a bromophenyl group, used in various chemical and biological studies.
Uniqueness
N’-(4-bromophenyl)carbamimidothioic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
N'-(4-bromophenyl)carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVQULNOKCOGHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)S)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)S)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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